molecular formula C19H28O B13426678 (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B13426678
M. Wt: 272.4 g/mol
InChI Key: UDTLPVXKKHGQBG-PPORCNLBSA-N
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Description

(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structure and specific stereochemistry, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multi-step organic synthesis. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl group at the 17th position and the methyl groups at the 10th and 13th positions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other large-scale organic reactions. The use of high-pressure reactors and specialized catalysts can enhance the yield and purity of the final product. The process is optimized to minimize by-products and ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful in various applications.

Scientific Research Applications

(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of (10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol lies in its specific stereochemistry and the presence of the hydroxyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17,20H,4,7-12H2,1-2H3/t14?,15?,16?,17-,18-,19-/m0/s1

InChI Key

UDTLPVXKKHGQBG-PPORCNLBSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O)CC=C4[C@@]3(CCC=C4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC=C4)C

Origin of Product

United States

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